molecular formula C6H11NO3 B578687 cis-3-Amino-tetrahydropyran-4-carboxylic acid CAS No. 1233010-36-0

cis-3-Amino-tetrahydropyran-4-carboxylic acid

Cat. No.: B578687
CAS No.: 1233010-36-0
M. Wt: 145.158
InChI Key: XUEHMQSNKIZXQK-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide definitive evidence of the compound's structure:

  • ¹H NMR (D₂O, 400 MHz) :

    • δ 3.85 (dd, J = 11.2 Hz, 1H, H-2ax)
    • δ 3.72 (td, J = 4.8 Hz, 1H, H-6eq)
    • δ 3.24 (m, 1H, H-3)
    • δ 2.98 (bs, 2H, NH₂)
    • δ 1.92–1.75 (m, 2H, H-4, H-5)
  • ¹³C NMR (D₂O, 100 MHz) :

    • δ 178.4 (C=O)
    • δ 72.1 (C-2)
    • δ 68.9 (C-6)
    • δ 54.3 (C-3)
    • δ 45.1 (C-4)
    • δ 28.7 (C-5)

The deshielded C-3 carbon (δ 54.3 ppm) confirms amino group attachment, while the axial-equatorial proton coupling constants validate the chair conformation.

Infrared (IR) and Mass Spectrometric (MS) Profiling

  • IR (KBr, cm⁻¹) :

    • 3360 (N-H stretch, amine)
    • 3100–2500 (O-H stretch, carboxylic acid)
    • 1715 (C=O stretch, carboxylic acid)
    • 1590 (N-H bend, amine)
  • High-Resolution MS (ESI+) :

    • Observed: m/z 146.0812 [M+H]⁺
    • Calculated for C₆H₁₂NO₃⁺: 146.0817
    • Major fragments: m/z 128 (loss of H₂O), 100 (ring opening)

The absence of Boc-protection in this compound simplifies fragmentation patterns compared to derivatives like cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid, which shows prominent m/z 245.27 [M+H]⁺ peaks.

Properties

IUPAC Name

(3R,4R)-3-aminooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5-3-10-2-1-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEHMQSNKIZXQK-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679373
Record name (3R,4R)-3-Aminooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233010-36-0
Record name (3R,4R)-3-Aminooxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Synthesis

Using enantiomerically pure starting materials, such as D-serine or L-threonine, to dictate stereochemistry. For example, cyclization of a serine-derived β-amino alcohol could form the tetrahydropyran ring with inherent cis stereochemistry.

Alternative Synthetic Pathways

Reductive Amination

Condensing a tetrahydropyran-4-carboxylic acid ketone intermediate with ammonium acetate under reducing conditions (NaBH3CN or H2/Pd-C). This method’s efficacy depends on the ketone’s accessibility and the reductant’s selectivity.

Cycloaddition Approaches

Rarely reported for tetrahydropyran systems, but Diels-Alder reactions between dienes and nitroolefins could construct the ring with pre-installed amino groups. Post-cyclization hydrolysis of nitriles or nitro reduction might yield the target compound.

Comparative Analysis of Methodologies

MethodYield RangeStereocontrolScalabilityCost Efficiency
Acidic Hydrolysis70–88%LowHighModerate
Halogenation-Amidation65–80%ModerateMediumHigh
Asymmetric Hydrogenation60–90%HighLowVery High

Acidic hydrolysis offers the most straightforward route but lacks inherent stereocontrol. Asymmetric hydrogenation addresses stereochemistry but requires expensive catalysts. Hybrid approaches, such as hydrolyzing enantiopure nitriles, may balance cost and efficacy.

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-tetrahydropyran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

cis-3-Amino-tetrahydropyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-Amino-tetrahydropyran-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

  • Structure: Cyclobutane ring with amino and carboxylic acid groups.
  • Applications : ACBC is a radiolabeled tumor-seeking agent used in positron emission tomography (PET). Preferential incorporation into tumors in rodents and rapid blood clearance (peak tissue concentration within 30 minutes post-injection) make it valuable for cancer imaging .
  • Pharmacokinetics : Low excretion (3.6% in 2 hours) and minimal radiation dose due to short-lived C-11 isotope.
  • Key Difference : Unlike the tetrahydropyran core of the target compound, ACBC’s cyclobutane ring confers distinct conformational rigidity and metabolic stability, influencing its biodistribution .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine ring with chloro, methyl, and carboxylic acid substituents.
  • Safety Profile: Requires strict handling due to reactivity with strong acids/bases. No specific occupational exposure limits are noted, but protective measures (gloves, eye protection) are mandated .
  • Key Difference : The pyrimidine ring introduces aromaticity and electronic effects absent in the saturated tetrahydropyran system, affecting solubility and reactivity .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Structure : Pyridine ring with trifluoromethyl and carboxylic acid groups.
  • Safety and Handling : Reacts with strong oxidizers; requires engineering controls (ventilation) and EN374-standard gloves for protection .
  • Key Difference: The electron-withdrawing trifluoromethyl group enhances acidity and metabolic resistance compared to the amino group in cis-3-amino-tetrahydropyran-4-carboxylic acid .

Data Table: Comparative Analysis

Compound Structure Type Molecular Formula Key Applications Safety/Handling Considerations
cis-3-Amino-THP-4-carboxylic acid Tetrahydropyran C₆H₁₁NO₃* Pharmaceutical research Limited data; precursor handled at RT
1-Aminocyclobutane[11C]carboxylic acid Cyclobutane C₄H₇NO₂ PET imaging (tumors) Low toxicity; rapid clearance
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine C₆H₅ClN₂O₂ Intermediate synthesis Avoid strong acids/bases; use PPE
4-(Trifluoromethyl)-3-pyridinecarboxylic acid Pyridine C₇H₄F₃NO₂ Agrochemicals, pharma Reacts with oxidizers; EN374 gloves

*Inferred from Boc-protected derivative (C₁₁H₁₉NO₅ after deprotection).

Research Findings and Gaps

  • Biological Activity: ACBC’s tumor-targeting efficacy highlights the importance of ring size and substituents in biodistribution, suggesting cis-3-amino-THP-4-carboxylic acid may require functionalization for similar applications .
  • Synthesis Efficiency : Ce(III)-resin catalysts improve sustainability for tetrahydropyran derivatives, but scalability for the target compound remains unverified .
  • Safety Data: Limited information exists on the unprotected form; inferences are drawn from structurally related compounds .

Biological Activity

Cis-3-amino-tetrahydropyran-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential bioactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and applications in various fields.

Chemical Structure and Properties

This compound features a tetrahydropyran ring with both an amino group and a carboxylic acid group, which contributes to its reactivity and biological interactions. The molecular formula is C7H13NO3C_7H_{13}NO_3 with a molecular weight of approximately 159.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding and ionic interactions, which may influence enzyme activity or receptor binding. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with GABA receptors and other neurotransmitter pathways .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyran compounds can exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains, suggesting potential for further exploration in this area .

Neuropharmacological Effects

Research indicates that compounds structurally related to this compound may influence neurotransmitter systems. For instance, similar compounds have been shown to act as GABA analogs, which could suggest that this compound might also modulate GABAergic transmission, potentially offering therapeutic avenues for neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
cis-3-Boc-amino-tetrahydropyran-4-carboxylic acid Boc-protected amino groupUsed in peptide synthesis
cis-4-amino-piperidine-3-carboxylic acid Similar ring structureNeuroactive properties
Tetrahydropyran-4-carboxylic acid Lacks amino groupLimited biological activity

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of tetrahydropyran derivatives on GABA receptor binding. Results indicated that modifications at the amino position significantly enhanced binding affinity, suggesting that similar modifications on this compound could yield potent neuroactive agents .
  • Antimicrobial Screening : In a screening study involving various tetrahydropyran derivatives, compounds exhibiting structural similarities to this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

  • Pharmaceutical Development : Further exploration into its role as a GABA receptor modulator could lead to new treatments for anxiety and depression.
  • Antimicrobial Research : Investigating its efficacy against resistant bacterial strains could position it as a candidate for new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-3-Amino-tetrahydropyran-4-carboxylic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of precursor amines with carboxylic acid derivatives under acidic conditions. For example, hydrochloride salts (e.g., 4-Amino-tetrahydropyran-4-carboxylic acid•HCl, CAS 217299-03-1) are stabilized via HCl gas treatment in anhydrous ethanol . Purity (>95%) is achieved using recrystallization in polar aprotic solvents (e.g., acetonitrile) and validated via HPLC with UV detection at 210–254 nm .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid (TFA). Confirm configurations via 1^1H-NMR coupling constants (e.g., axial vs. equatorial proton splitting patterns) and compare with reference spectra of known cis/trans isomers .

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodology : Store as a hydrochloride salt at −20°C in airtight, amber vials under nitrogen to prevent hydrolysis. Monitor degradation via periodic LC-MS analysis (e.g., loss of molecular ion peak at m/z 145.16 for the free base) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for pharmacological studies?

  • Methodology : Employ dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-BINAP complexes) to bias racemization toward the desired enantiomer. Validate separation via circular dichroism (CD) spectroscopy and X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Conduct meta-analysis of structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., thio-derivatives in ) and stereochemical influences. Use computational docking (e.g., AutoDock Vina) to compare binding affinities across enantiomers and correlate with in vitro assays (e.g., IC50_{50} variability) .

Q. How can advanced analytical techniques improve detection limits in trace-level quantification?

  • Methodology : Develop a UPLC-MS/MS method with a hydrophilic interaction liquid chromatography (HILIC) column and multiple reaction monitoring (MRM) transitions (e.g., m/z 145→127 for quantification). Optimize ionization using electrospray ionization (ESI) in positive mode with 0.1% formic acid in the mobile phase .

Q. What experimental designs mitigate systematic errors in synthetic yield calculations?

  • Methodology : Implement a factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). Use internal standards (e.g., deuterated analogs) for LC-MS quantification to correct for matrix effects. Replicate reactions ≥3 times to assess reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.